molecular formula C13H8ClIO B1604263 3-Chloro-4'-iodobenzophenone CAS No. 890098-18-7

3-Chloro-4'-iodobenzophenone

Cat. No. B1604263
M. Wt: 342.56 g/mol
InChI Key: NSCIJVCHILXIHI-UHFFFAOYSA-N
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Description

3-Chloro-4’-iodobenzophenone is an organic compound with the IUPAC name (3-chlorophenyl)(4-iodophenyl)methanone . It has a molecular weight of 342.56 g/mol . The compound is a cream-colored solid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-iodobenzophenone consists of a carbonyl group attached to two aromatic rings, one of which has a chlorine atom and the other an iodine atom . Further analysis such as vibrational analysis can be carried out using both FT-IR and FT-Raman spectra .


Physical And Chemical Properties Analysis

3-Chloro-4’-iodobenzophenone is a cream-colored solid . It has a molecular weight of 342.56 g/mol . The InChI code is 1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : 3-Chloro-4’-iodobenzophenone has been studied for its potential role in drug development, particularly in the treatment of cancer and inflammatory diseases.
  • Agrochemical Research

    • Summary of Application : A paper titled “Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients” mentions the use of similar compounds in the agrochemical industry . While 3-Chloro-4’-iodobenzophenone is not specifically mentioned, it’s possible that it could have similar applications.
  • Photoreduction Studies

    • Summary of Application : At Oregon State University, an experiment was conducted to study the phosphorescence of 4-chloro-4’-iodobenzophenone (CIBP) at room temperature .
    • Methods of Application : The experiment attempted to encase 4-chloro-4’-iodobenzophenone in polymethylmethacrylate to isolate individual molecules and study their phosphorescence .
    • Results or Outcomes : The iodine of 4-chloro-4’-iodobenzophenone was found to break off under UV light, preventing effective polymerization .
  • Chemical Synthesis

    • Summary of Application : 3-Chloro-4’-iodobenzophenone is often used as a starting material or intermediate in the synthesis of more complex organic compounds .
  • Material Science

    • Summary of Application : 3-Chloro-4’-iodobenzophenone could potentially be used in the field of material science, particularly in the development of new polymers .
    • Methods of Application : In one experiment, an attempt was made to encase 4-chloro-4’-iodobenzophenone in polymethylmethacrylate, a type of polymer, in order to study the phosphorescence at room temperature by isolating individual molecules .
    • Results or Outcomes : The iodine of 4-chloro-4’-iodobenzophenone was found to break off under UV light, preventing effective polymerization . This suggests that 3-Chloro-4’-iodobenzophenone could have potential applications in the development of new polymers that are resistant to UV light.
  • Chemical Industry

    • Summary of Application : 3-Chloro-4’-iodobenzophenone is often used as a starting material or intermediate in the synthesis of more complex organic compounds .

properties

IUPAC Name

(3-chlorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCIJVCHILXIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641505
Record name (3-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-iodobenzophenone

CAS RN

890098-18-7
Record name (3-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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